molecular formula C5H4BrClN2OS B2678747 N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide CAS No. 50772-60-6

N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide

Cat. No.: B2678747
CAS No.: 50772-60-6
M. Wt: 255.51
InChI Key: DRUYVFJOLFMSOA-UHFFFAOYSA-N
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Description

N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide: is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the thiazole ring and a chloroacetamide group attached to the nitrogen atom of the thiazole ring

Scientific Research Applications

Chemistry: N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of thiazole-based ligands and catalysts.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new drugs and therapeutic agents targeting bacterial and fungal infections.

Medicine: this compound is investigated for its potential anticancer activity. It is used in the design and synthesis of novel anticancer agents that target specific molecular pathways involved in cancer cell proliferation and survival.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is employed in the production of agrochemicals, dyes, and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide typically involves the reaction of 5-bromo-1,3-thiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

5-bromo-1,3-thiazole+chloroacetyl chlorideThis compound\text{5-bromo-1,3-thiazole} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 5-bromo-1,3-thiazole+chloroacetyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling reactions: The bromine atom at the 5-position of the thiazole ring can undergo coupling reactions with aryl or alkyl groups in the presence of palladium catalysts.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts (e.g., palladium on carbon) and ligands (e.g., triphenylphosphine).

Major Products Formed:

    Nucleophilic substitution: Formation of N-(5-bromo-1,3-thiazol-2-yl)-2-substituted acetamides.

    Oxidation and reduction: Formation of oxidized or reduced thiazole derivatives.

    Coupling reactions: Formation of aryl or alkyl-substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The thiazole ring can interact with various biological receptors and enzymes, modulating their function and activity. The bromine atom at the 5-position of the thiazole ring can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

  • N-(5-bromo-1,3-thiazol-2-yl)thiourea
  • N-(5-bromo-1,3-thiazol-2-yl)pentanamide
  • N-(5-bromo-1,3-thiazol-2-yl)cyclopropanesulfonamide

Comparison: N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts distinct reactivity and biological activity. Compared to N-(5-bromo-1,3-thiazol-2-yl)thiourea, which contains a thiourea group, this compound exhibits different chemical and biological properties. The presence of the chloroacetamide group allows for nucleophilic substitution reactions, which are not possible with the thiourea group. Additionally, the chloroacetamide group can form covalent bonds with biological targets, enhancing the compound’s potential as a therapeutic agent.

Properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2OS/c6-3-2-8-5(11-3)9-4(10)1-7/h2H,1H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUYVFJOLFMSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)NC(=O)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50772-60-6
Record name N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide
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